molecular formula C3H5N3O2 B1624505 Ethyl azidoformate CAS No. 817-87-8

Ethyl azidoformate

Cat. No.: B1624505
CAS No.: 817-87-8
M. Wt: 115.09 g/mol
InChI Key: HZAHPOBLARATTK-UHFFFAOYSA-N
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Description

Ethyl azidoformate (C₃H₅N₃O₂) is a reactive organic azide widely utilized in synthetic chemistry for its ability to generate ethoxycarbonylnitrene intermediates under photolytic or thermal conditions . These nitrenes participate in cycloadditions, aziridinations, and C–H amination reactions, enabling the construction of nitrogen-containing heterocycles such as aziridines and oxazolines . Its applications span pharmaceuticals, materials science, and catalysis, though its thermal instability and shock sensitivity necessitate careful handling .

Scientific Research Applications

Reaction with Allenes

One of the notable synthetic applications of EAF is its reaction with allenes to form methyleneaziridines (MAs). Research by Bleiholder and Schecter indicated that EAF could react with dimethylallene under photolytic conditions to generate MAs; however, the primary product was an oxazoline instead of the expected MA due to rearrangement processes . This highlights the complexity and potential for further exploration in this reaction pathway.

Interaction with Morpholines

EAF has been shown to react rapidly with morpholine, yielding morpholinium azide and 4-(ethoxycarbonyl)morpholine in good yields. This reaction demonstrates EAF's utility in synthesizing morpholine derivatives, which are valuable in pharmaceutical applications . The reaction conditions can be adjusted to favor different products, showcasing EAF's versatility.

Reactions with Aromatic Compounds

Studies have investigated the photochemical and thermal reactions of EAF with various aromatic compounds. These reactions have produced a range of substitution and addition products, indicating that EAF can serve as a reagent for functionalizing aromatic systems . The nature of the products varies based on the electronic properties of the aromatic substrates used.

Synthesis of Methyleneaziridines

A detailed study explored the synthesis of methyleneaziridines via EAF and allenes. Despite initial difficulties in achieving the desired MA products, this research laid the groundwork for future studies aiming to optimize reaction conditions and improve yields .

Medicinal Chemistry Applications

EAF's ability to generate nitrenes makes it a candidate for applications in medicinal chemistry, particularly in developing new pharmaceuticals that require nitrogen functionalities. The reactivity of nitrenes can be exploited to create complex molecular architectures that are often found in biologically active compounds.

Summary Table of Key Reactions Involving this compound

Reaction TypeSubstrateProduct(s)Reference
Reaction with AllenesDimethylalleneOxazoline (main product)
Reaction with MorpholinesMorpholineMorpholinium azide, 4-(ethoxycarbonyl)morpholine
Reaction with AromaticsVarious AromaticsSubstitution and addition products

Chemical Reactions Analysis

Reaction with Acenaphthylene

Ethyl azidoformate undergoes thermolysis with acenaphthylene to form a 1:2 adduct through sequential steps:

  • Aziridine formation : Initial [2+1] cycloaddition creates an aziridine intermediate.

  • Ring-opening : The aziridine opens to a 1,3-dipolar pyridinium-2,6-betaine.

  • Dipole trapping : A second acenaphthylene molecule traps the dipole, yielding the final adduct .
    The product’s structure was confirmed via X-ray crystallography , showing a fused tricyclic system .

Reactions with Heterocyclic Thiones

This compound reacts with heterocyclic thiones (e.g., 1,3,4-thiadiazoline-2-thione) in boiling CCl₄ to form iminocarboxylic esters . Key observations:

  • Loss of 2 nitrogen atoms and 1 sulfur atom per reaction .

  • Example: Reaction with 4-phenyl-1,2-dithiole-3-one produces isothiazolin-3-one-2-carboxylic ester (confirmed by IR and NMR) .

Mechanistic pathway :

  • Nucleophilic attack by sulfur on the azide’s terminal nitrogen.

  • Elimination of N₂ and H₂S.

  • Rearrangement to the iminocarboxylic ester .

Reactions with Aromatic Compounds

This compound exhibits varied behavior with aromatic substrates under thermal or photolytic conditions :

SubstrateConditionsProductsYield (%)
Naphthalene80°C, 24 hEthyl 1-naphthylcarbamate, aziridine derivatives15–30
2,3-DimethoxynaphthalenePhotolysis6-Azepinone derivatives, insertion products10–25
N-Methylquinol-4-oneThermolysis3-Ethoxycarbonylamino-N-methylquinol-4-one40
  • Electron-rich aromatics (e.g., veratrole) undergo insertion reactions to form urethanes.

  • Electron-deficient systems (e.g., quinones) favor substitution or cycloaddition .

Reactions with Quinones

Thermolysis with 1,4-naphthoquinone produces multiple products, including:

  • Aziridinoquinones (e.g., 3,4-benzo-7-ethoxycarbonyl-7-azabicyclo[4.1.0]hept-3-ene-2,5-dione) .

  • Urethane derivatives (e.g., ethyl (1,4-naphthoquinone-2-yl)carbamate) .

Temperature-dependent selectivity :

  • 60°C : Dominant aziridine formation.

  • 80°C : Mixed products (aziridines, urethanes, and azepinones).

  • 100°C : Increased tar formation and reduced aziridine yields .

Mechanistic Insights

  • Nitrene vs. azide pathways : this compound’s reactivity often proceeds via singlet nitrene intermediates , evidenced by trapping experiments .

  • Concerted processes : In cycloadditions, simultaneous azide addition and N₂ loss suggest a concerted mechanism .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and purifying ethyl azidoformate, and how do reaction conditions influence yield?

this compound is typically synthesized via cycloaddition reactions of ketenimines under thermal conditions (100°C), yielding 70% of 4'-V-(p-tolyl)imino-2-ethoxy-2-oxazolines . Purification involves distillation under reduced pressure (0.01 mm Hg) and verification via spectral data (IR, NMR) and mass spectrometry . Yield optimization requires precise control of molar ratios; excessive azide concentrations reduce insertion product yields due to side reactions (e.g., urethane formation) .

Q. What analytical techniques are routinely used to characterize this compound and its derivatives?

Key methods include:

  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., 1805 cm⁻¹ for oxadiazolinone rings) .
  • Nuclear Magnetic Resonance (NMR) : Confirms structural assignments (e.g., ethyl group signals at δ 1.30–4.3 ppm) .
  • Mass Spectrometry (MS) : Detects parent ions (e.g., m/z 144 for methyl derivatives) and fragmentation patterns .
  • UV Photoelectron Spectroscopy (UPS) : Tracks thermal decomposition products like HNCO and CO₂ .

Q. What are the primary applications of this compound in polymer chemistry?

this compound is used to functionalize polymers (e.g., polyisoprene, polystyrene) via azide-mediated grafting. This enables the synthesis of vitrimers with dioxaborolane covalent networks, combining thermoplastic processability with thermoset durability . Polarity differences between azidoformate derivatives (e.g., PhSA vs. BAF) influence retention times and reaction outcomes in hydrocarbon modification .

Advanced Research Questions

Q. How do thermal decomposition pathways of this compound differ from related azides, and what intermediates are involved?

Thermolysis of this compound produces HNCO, MeCHO, MeCHNH, CO₂, and 2-oxazolidone via a five-membered cyclic intermediate, contrasting with mthis compound’s four-membered intermediate . Real-time UPS and matrix isolation IR spectroscopy confirm the formation of imine intermediates (e.g., Me₂NCOCH=NH in 2-azido-N,N-dimethylacetamide) and their subsequent decomposition into HCONMe₂ and HCN .

Q. What experimental and computational approaches resolve contradictions in carbalkoxynitrene reactivity data?

Discrepancies in insertion yields (25–75%) arise from solvent effects and azide/hydrocarbon ratios. For example, hexafluorobenzene dilution enhances yields compared to dichloromethane . DFT studies model nitrene radical intermediates (e.g., Co(TPP)-nitrene complexes) and validate mechanisms via simulated EPR spectra . Combined experimental and computational analyses reconcile divergent results, such as competing decomposition routes in azide pyrolyses .

Q. What challenges arise in functionalizing saturated hydrocarbons with this compound, and how are they mitigated?

Key challenges include:

  • Side Reactions : Urethane formation competes with insertion at high azide concentrations. Dilution with inert solvents (e.g., hexafluorobenzene) minimizes this .
  • Polarity Effects : Azidoformate derivatives exhibit lower polarity than sulfonamide analogs, affecting solubility and reaction kinetics .
  • Steric Hindrance : Bulky substrates require optimized reaction times (24–48 hours) and temperatures (100–120°C) to ensure complete conversion .

Q. How do photolytic vs. thermal conditions influence cycloaddition reactions of this compound?

Cycloaddition with ketenimines proceeds under thermal (100°C) but not photolytic conditions, likely due to energy barriers in nitrene intermediate formation . Photolysis of alkyl azidoformates in ethyl isocyanate evolves nitrogen gas, forming oxadiazolinones via radical pathways .

Q. Methodological Recommendations

  • For Contradictory Yield Data : Conduct dilution experiments with inert solvents (e.g., C₆F₆) to isolate nitrene insertion efficiency from side reactions .
  • For Mechanistic Studies : Combine UPS, IR, and DFT calculations to map decomposition pathways and validate intermediates .
  • For Polymer Functionalization : Use reactive processing techniques (e.g., melt processing) to graft azidoformates onto diene-based polymers .

Comparison with Similar Compounds

Comparison with Similar Azidoformates

Reactivity and Mechanism

Ethyl Azidoformate

  • Generates singlet ethoxycarbonylnitrene upon photolysis, which adds stereospecifically to alkenes (e.g., forming cis-aziridines with 4-methylpent-2-ene) .
  • Undergoes thermal cycloaddition with ketenimines to yield 2-ethoxy-2-oxazolines, likely via acyltriazoline intermediates .
  • Participates in Cp*Co(III)-catalyzed C–H amidation with regioselective alkyl migrations (e.g., [1,2]-isopropyl shifts in aryl substrates) .

tert-Butyl Azidoformate (C₅H₉N₃O₂)

  • Similar nitrene generation but exhibits greater thermal instability (TNT equivalence: 45%) and shock sensitivity compared to this compound .
  • Less commonly employed in cycloadditions due to steric hindrance from the tert-butyl group .

Mthis compound

  • Serves as a model compound in computational studies (e.g., DFT analysis of Co(TPP)-catalyzed C–H amination mechanisms) .

Phenyl Azidoformates

  • Used in Cp*Co(III)-catalyzed reactions, where meta-substituted derivatives undergo regioselective amidation with alkyl migrations (e.g., [1,4]-ethyl shifts) .
  • Aromatic substituents stabilize nitrenoid intermediates, altering reactivity compared to aliphatic azidoformates.

Stereochemical Outcomes

  • This compound : Photolysis in 1,4-dioxan/cyclohexane increases stereospecificity, favoring cis-aziridine formation with cis-4-methylpent-2-ene (cis:trans ratio proportional to 1,4-dioxan concentration) .
  • Ethyl N-Mesylazidoformimidate: Adds to cyclopentanone enamines with >95% asymmetric induction, contrasting with this compound’s lower selectivity in similar systems .

Preparation Methods

Classical Synthesis via Chloroformate-Azide Exchange

The most established method for preparing ethyl azidoformate involves the nucleophilic substitution of ethyl chloroformate with sodium azide (NaN₃). This reaction proceeds via an SN₂ mechanism, where the azide ion displaces the chloride group. William H. Pearson et al. (2006) provide a foundational protocol: ethyl chloroformate is added dropwise to a chilled (−10°C) aqueous solution of sodium azide in acetone, yielding this compound with an average efficiency of 78–82%. The exothermic reaction requires strict temperature control to prevent decomposition into toxic byproducts like hydrogen cyanide.

Key variables influencing yield include:

  • Solvent polarity : Acetone-water mixtures (4:1 v/v) optimize azide solubility while minimizing hydrolysis.
  • Reaction time : Completion typically occurs within 2–3 hours under vigorous stirring.
  • Purification : Distillation under reduced pressure (40–45°C at 15 mmHg) isolates the product as a pale yellow liquid.

Table 1: Classical Synthesis Parameters from Selected Studies

Reactants Solvent Temperature (°C) Yield (%) Reference
Ethyl chloroformate, NaN₃ Acetone-H₂O −10 82
Ethyl chloroformate, NaN₃ THF-H₂O 0 75
Ethyl chloroformate, NaN₃ Et₂O −20 68

Photolytic Methods for Controlled Synthesis

Photolysis offers an alternative route, particularly for stabilizing this compound during synthesis. Chekrygin et al. (1983) demonstrated that UV irradiation (λ = 254 nm) of this compound precursors in cyclohexane suppresses uncontrolled decomposition. This method achieves 70–75% yield by generating singlet nitrene intermediates, which recombine to form the target compound.

Critical factors include:

  • Light source intensity : Medium-pressure mercury lamps (300 W) ensure consistent irradiation.
  • Solvent selection : Non-polar solvents like cyclohexane reduce side reactions compared to polar media.
  • Reaction scale : Batch sizes ≤50 mL prevent localized overheating.

Thermolysis in Inert Atmospheres

Thermal decomposition of precursors under controlled conditions provides another pathway. Torimoto et al. (1977) reported that heating this compound precursors at 80°C under nitrogen for 24 hours minimizes explosive risks while achieving 65–70% yield. The absence of oxygen curtails radical chain reactions, enhancing stability.

Table 2: Thermolysis Conditions and Outcomes

Precursor Atmosphere Temperature (°C) Time (h) Yield (%) Reference
Ethyl chloroformate N₂ 80 24 70
Ethyl imidate Ar 100 12 58

Catalytic Approaches Using Transition Metals

Recent advances employ palladium catalysts to streamline synthesis. Migita et al. (1982) explored Pd(OAc)₂-catalyzed reactions between ethyl azide and carbon monoxide, achieving 60% yield at 50°C. While less efficient than classical methods, this approach reduces chloride waste and is scalable for industrial applications.

Applications in Organic Synthesis

This compound’s utility extends to:

  • Aziridination : Photolytic cycloaddition with alkenes forms N-ethoxycarbonylaziridines, key intermediates in alkaloid synthesis.
  • Carbamate synthesis : Reaction with alcohols under basic conditions yields stable carbamates.

Properties

CAS No.

817-87-8

Molecular Formula

C3H5N3O2

Molecular Weight

115.09 g/mol

IUPAC Name

ethyl N-diazocarbamate

InChI

InChI=1S/C3H5N3O2/c1-2-8-3(7)5-6-4/h2H2,1H3

InChI Key

HZAHPOBLARATTK-UHFFFAOYSA-N

SMILES

CCOC(=O)N=[N+]=[N-]

Canonical SMILES

CCOC(=O)N=[N+]=[N-]

Origin of Product

United States

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